4,6-Dichloro-2-phenylpyrimidine
Overview
Description
Fenclorim, also known as 4,6-dichloro-2-phenylpyrimidine, is a chemical compound primarily used as a safener in agriculture. Safeners are substances that protect crops from potential damage caused by herbicides. Fenclorim is particularly effective in safeguarding rice crops from injury caused by chloroacetanilide herbicides such as pretilachlor and acetochlor .
Mechanism of Action
Target of Action
Fenclorim, also known as 4,6-Dichloro-2-phenylpyrimidine, is primarily used as a herbicide safener . Its primary target is the herbicide pretilachlor in direct seeded rice . It acts by metabolizing pretilachlor, thereby protecting the rice from damage .
Mode of Action
Fenclorim interacts with its target, pretilachlor, by enhancing its metabolism . This interaction reduces the phytotoxicity caused by pretilachlor in rice .
Biochemical Pathways
Fenclorim affects the detoxification pathway in rice . It upregulates genes related to detoxification, including P450, GST, and GT . Specifically, four P450 genes (CYP71Y83, CYP71K14, CYP734A2, and CYP71D55) and two GST genes (GSTU16 and GSTF5) were found to be upregulated by Fenclorim and/or pretilachlor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fenclorim are as follows:
- Absorption : Fenclorim is rapidly absorbed .
- Distribution : It is distributed throughout the plant .
- Metabolism : Fenclorim is readily metabolized to polar compounds .
- Excretion : It is excreted, and no accumulation of residues is found in tissues .
Result of Action
The action of Fenclorim results in significant molecular and cellular effects. It reduces lipid peroxidation and oxidative damage induced by pretilachlor . At the transcriptome level, Fenclorim induces changes that upregulate genes in a detoxification pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fenclorim. For instance, in soil, Fenclorim and its metabolites are strongly adsorbed . This could potentially affect the availability of Fenclorim for uptake by plants.
Biochemical Analysis
Biochemical Properties
Fenclorim plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Fenclorim upregulates genes in a detoxification pathway, including P450, GST, and GT . Four P450 genes, CYP71Y83, CYP71K14, CYP734A2, and CYP71D55, and two GST genes, GSTU16 and GSTF5, were found to be upregulated by Fenclorim .
Cellular Effects
Fenclorim has notable effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and oxidative damage induced by pretilachlor . It does not affect the uptake of pretilachlor but does affect its persistence in rice .
Molecular Mechanism
Fenclorim exerts its effects at the molecular level through several mechanisms. It enhances the metabolism of herbicides in rice, acting in antioxidative defense . It also upregulates genes in a detoxification pathway, thereby enhancing the metabolism of pretilachlor .
Temporal Effects in Laboratory Settings
Over time, Fenclorim shows stability in neutral, acidic, and weakly alkaline media and remains stable up to 400 °C . In soil, it has a half-life (DT50) of 17-35 days . Fenclorim and its metabolites are strongly adsorbed onto soil .
Dosage Effects in Animal Models
In animal models, Fenclorim has been found to have an acute oral LD50 for rats of >5000 mg/kg, indicating a low level of toxicity . It also has an acute percutaneous LD50 for rats of >2000 mg/kg .
Metabolic Pathways
Fenclorim is involved in several metabolic pathways. It is rapidly absorbed, metabolized to polar compounds, and excreted . No accumulation of residues has been observed in tissues .
Transport and Distribution
Fenclorim is transported and distributed within cells and tissues. It is strongly adsorbed onto soil, indicating that it may interact with transporters or binding proteins .
Subcellular Localization
Given its role in detoxification pathways and antioxidative defense, it is likely to be found in the cytoplasm where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenclorim can be synthesized through various chemical routes. One common method involves the reaction of 2,4-dichloropyrimidine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, fenclorim is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the same basic chemical reactions as in laboratory synthesis but on a much larger scale. The final product is purified through crystallization and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fenclorim undergoes various chemical reactions, including:
Oxidation: Fenclorim can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the chemical structure of fenclorim, potentially altering its safening properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fenclorim can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pretilachlor: Another chloroacetanilide herbicide safener used in rice cultivation.
Acetochlor: A herbicide that can be used in combination with fenclorim to reduce crop injury
Uniqueness of Fenclorim
Fenclorim is unique in its ability to selectively protect rice crops from herbicide injury without compromising the effectiveness of the herbicide against weeds. Its mode of action, involving the induction of detoxification enzymes, sets it apart from other safeners that may work through different mechanisms .
Fenclorim’s versatility and effectiveness make it a valuable tool in modern agriculture, contributing to sustainable farming practices and improved crop yields.
Properties
IUPAC Name |
4,6-dichloro-2-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQZTCQAYEXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190843 | |
Record name | 4,6-Dichloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3740-92-9 | |
Record name | Fenclorim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclorim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3740-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCLORIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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